tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate is a synthetic organic compound that belongs to the class of 1,5-naphthyridines. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 7-fluoro-3-hydroxy-1,5-naphthyridine core. The 1,5-naphthyridine scaffold is known for its significant importance in medicinal chemistry due to its diverse biological activities .
Preparation Methods
The synthesis of tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate involves several steps. One common synthetic route includes the following steps:
Formation of the 1,5-naphthyridine core: This can be achieved through various methods such as the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a β-dicarbonyl compound.
Introduction of the fluoro and hydroxy groups: These functional groups can be introduced through selective fluorination and hydroxylation reactions.
Attachment of the tert-butyl carbamate group: This step typically involves the reaction of the 7-fluoro-3-hydroxy-1,5-naphthyridine intermediate with tert-butyl chloroformate in the presence of a base.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
tert-Butyl (7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (7-chloro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate: This compound has a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.
tert-Butyl (7-methyl-3-hydroxy-1,5-naphthyridin-2-yl)carbamate: The presence of a methyl group instead of a fluoro group can influence the compound’s chemical properties and interactions.
Properties
Molecular Formula |
C13H14FN3O3 |
---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
tert-butyl N-(7-fluoro-3-hydroxy-1,5-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H14FN3O3/c1-13(2,3)20-12(19)17-11-10(18)5-8-9(16-11)4-7(14)6-15-8/h4-6,18H,1-3H3,(H,16,17,19) |
InChI Key |
AEFLHZLEDDHFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C(=N1)C=C(C=N2)F)O |
Origin of Product |
United States |
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